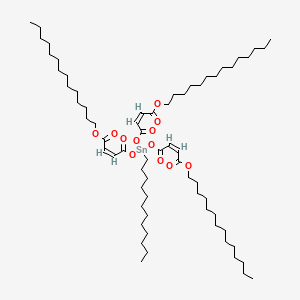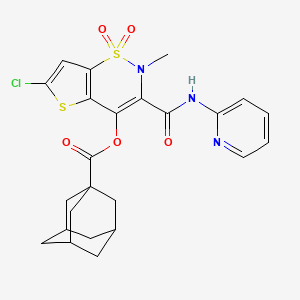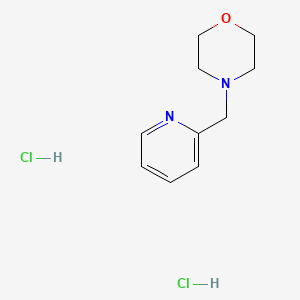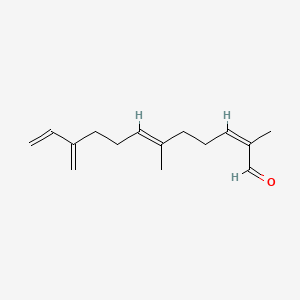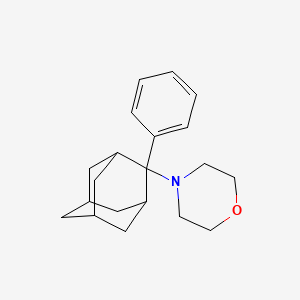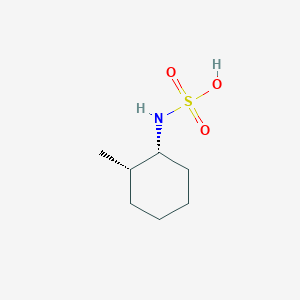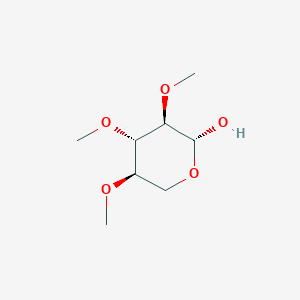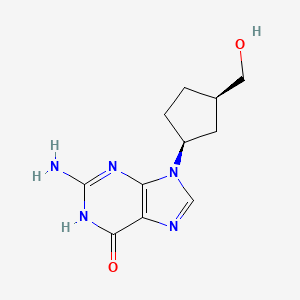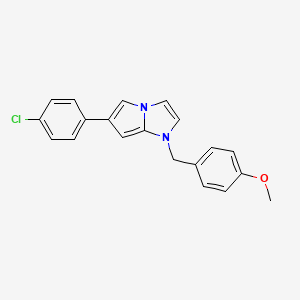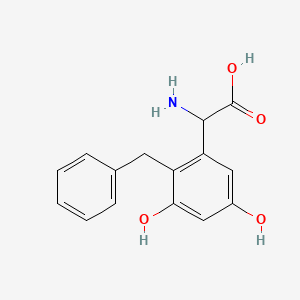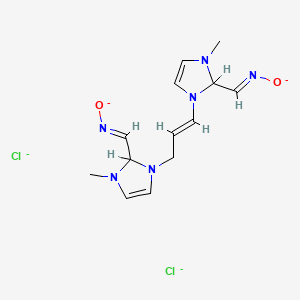
1H-Imidazolium, 1,3-(trimethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazolium, 1,3-(trimethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes imidazolium rings and hydroxyimino groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
The synthesis of 1H-Imidazolium, 1,3-(trimethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazolium precursor, followed by the introduction of the hydroxyimino groups. Common reagents used in these reactions include aldehydes, amines, and chlorinating agents. Industrial production methods may involve the use of automated reactors to ensure consistency and scalability.
化学反应分析
1H-Imidazolium, 1,3-(trimethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: The hydroxyimino groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted imidazolium compounds.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1H-Imidazolium, 1,3-(trimethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: Researchers explore its potential as an antimicrobial agent due to its unique structural properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1H-Imidazolium, 1,3-(trimethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride involves its interaction with molecular targets through its imidazolium and hydroxyimino groups. These interactions can disrupt cellular processes in microorganisms, leading to their antimicrobial effects. The compound’s ability to form stable complexes with various substrates also contributes to its effectiveness in catalysis and material science applications.
相似化合物的比较
When compared to similar compounds, 1H-Imidazolium, 1,3-(trimethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride stands out due to its unique combination of imidazolium and hydroxyimino groups. Similar compounds include:
1H-Imidazolium derivatives: These compounds share the imidazolium core but lack the hydroxyimino groups, resulting in different reactivity and applications.
Hydroxyimino compounds: These compounds contain hydroxyimino groups but do not have the imidazolium structure, leading to variations in their chemical behavior and uses.
The uniqueness of this compound lies in its ability to combine the properties of both imidazolium and hydroxyimino groups, making it a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
117941-42-1 |
|---|---|
分子式 |
C13H18Cl2N6O2-4 |
分子量 |
361.2 g/mol |
IUPAC 名称 |
(E)-1-[1-methyl-3-[(E)-3-[3-methyl-2-[(E)-oxidoiminomethyl]-2H-imidazol-1-yl]prop-2-enyl]-2H-imidazol-2-yl]-N-oxidomethanimine;dichloride |
InChI |
InChI=1S/C13H20N6O2.2ClH/c1-16-6-8-18(12(16)10-14-20)4-3-5-19-9-7-17(2)13(19)11-15-21;;/h3-4,6-13,20-21H,5H2,1-2H3;2*1H/p-4/b4-3+,14-10+,15-11+;; |
InChI 键 |
RTIRHVWYFZVLKC-XXEVLHNISA-J |
手性 SMILES |
CN1C=CN(C1/C=N/[O-])C/C=C/N2C=CN(C2/C=N/[O-])C.[Cl-].[Cl-] |
规范 SMILES |
CN1C=CN(C1C=N[O-])CC=CN2C=CN(C2C=N[O-])C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


